molecular formula C15H22N2O4S B2750869 N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide CAS No. 1170879-72-7

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide

Cat. No. B2750869
CAS RN: 1170879-72-7
M. Wt: 326.41
InChI Key: YRDJBNMUXKWTBV-UHFFFAOYSA-N
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Description

“N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide” is mentioned in a patent application by Viva Star Biosciences (Suzhou) Co., Ltd. This application relates to novel heterotricyclic compounds and analogues, their manufacture, pharmaceutical compositions comprising them, and their use as medicaments for treating a disease associated with mammalian RAS (Rat sarcoma virus) family proteins .

Scientific Research Applications

Synthesis and Biological Activity

Research has explored the synthesis of novel N-sulfonate derivatives, including those with quinoline functional groups, demonstrating their potential antimicrobial and antifungal activities. For instance, the synthesis of quaternary ammonium salts containing alkylquinolinium groups has shown high activity against both Gram-positive and Gram-negative bacteria, as well as tested fungi, highlighting their utility in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).

Catalysis in Organic Synthesis

N-sulfonated compounds have been used as catalysts in organic synthesis, demonstrating the promotion of one-pot synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This showcases the role of sulfonamide derivatives in facilitating efficient and green chemistry approaches to synthesizing complex organic molecules (Goli-Jolodar, Shirini, & Seddighi, 2016).

Pharmaceutical Research and Drug Development

The structural modification and functionalization of quinoline and isoquinoline derivatives have been extensively studied for their potential pharmaceutical applications, including as inhibitors of enzymes or receptors relevant to disease states. Research into the synthesis and characterization of quinazoline derivatives, for instance, has sought to explore hybrid molecules as diuretic, antihypertensive, and therapeutic agents for Alzheimer’s disease, showcasing the multifaceted applications of sulfonamide-containing compounds in medicinal chemistry (Rahman et al., 2014).

Molecular Complexes and Improved Solubility

Studies have also investigated the formation of molecular complexes based on sulfonate-pyridinium interactions, aiming to achieve enhanced solubility and improved optical properties of the complexes. This research underscores the significance of sulfonamide derivatives in creating new materials with potential applications in optoelectronics and drug solubility enhancement (Ahmad, Ganie, & Dar, 2020).

properties

IUPAC Name

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]propane-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-11(2)22(19,20)16-13-7-6-12-5-4-8-17(14(12)9-13)15(18)10-21-3/h6-7,9,11,16H,4-5,8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDJBNMUXKWTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1=CC2=C(CCCN2C(=O)COC)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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